molecular formula C7H9ClN2O3 B1582662 2-Methoxy-5-nitroaniline hydrochloride CAS No. 67827-72-9

2-Methoxy-5-nitroaniline hydrochloride

Cat. No. B1582662
CAS RN: 67827-72-9
M. Wt: 204.61 g/mol
InChI Key: JBBNYKPRONOPHN-UHFFFAOYSA-N
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Description

2-Methoxy-5-nitroaniline hydrochloride is a chemical compound that is widely used in scientific research. It is a yellow crystalline powder that is soluble in water and ethanol. This compound has several applications in the field of biochemistry and medicine.

Scientific Research Applications

Synthesis of Chemical Compounds

2-Methoxy-5-nitroaniline hydrochloride is used as a starting material in various chemical syntheses. For example, it is utilized in the synthesis of 2-chloro-4-nitrophenol through diazotization and Sandmeyer reactions, followed by nucleophilic substitution reactions. This process is noted for its simplicity and applicability in industrial contexts (Chen Chao-sen, 2009).

Development of Pyridone Compounds

In the field of heterocyclic chemistry, 2-methoxy-5-nitroaniline hydrochloride plays a role in the preparation of N-aryl-γ-pyridones. This involves reactions with various aniline derivatives, highlighting its versatility in organic synthesis (J. Looker, M. D. Cliffton, 1986).

Molecular Structure and Hydrogen-Bonding Studies

The compound is also important in crystallographic studies. For instance, its molecular structure and hydrogen-bonding patterns have been analyzed, providing insights into the intermolecular forces and topological features of such compounds (J. Hernández-Paredes et al., 2016).

Biochemical Applications

2-Methoxy-5-nitroaniline hydrochloride is significant in biochemical research, particularly in understanding enzyme interactions. It has been used as a model compound in studies examining the induction of CYP1A2, a crucial enzyme in drug metabolism (M. Degawa et al., 1995).

Pharmacological Research

The compound's derivatives have potential applications in pharmacology. For example, polymers containing enzymatically degradable bonds with oligopeptide side-chains have been studied for their potential as drug delivery systems, using p-nitroanilide (a derivative) as a drug analogue (R. Duncan et al., 1983).

properties

IUPAC Name

2-methoxy-5-nitroaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3.ClH/c1-12-7-3-2-5(9(10)11)4-6(7)8;/h2-4H,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBBNYKPRONOPHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

99-59-2 (Parent)
Record name 2-Methoxy-5-nitroanilinium chloride
Source ChemIDplus
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DSSTOX Substance ID

DTXSID5044312
Record name 2-Methoxy-5-nitroaniline hydrochloride
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Molecular Weight

204.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-5-nitroaniline hydrochloride

CAS RN

67827-72-9
Record name Benzenamine, 2-methoxy-5-nitro-, hydrochloride (1:1)
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Record name 2-Methoxy-5-nitroanilinium chloride
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Record name Benzenamine, 2-methoxy-5-nitro-, hydrochloride (1:1)
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Record name 2-Methoxy-5-nitroaniline hydrochloride
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Record name 2-methoxy-5-nitroanilinium chloride
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Record name 2-METHOXY-5-NITROANILINE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
P Voulgari, D Alivertis, K Skobridis - Helvetica Chimica Acta, 2021 - Wiley Online Library
… -2-methoxy-5-nitroaniline hydrochloride salt as a beige solid. 4-Fluoro-2-methoxy-5-nitroaniline hydrochloride … 4-fluoro-2-methoxy-5-nitroaniline hydrochloride salt to the corresponding …
Number of citations: 1 onlinelibrary.wiley.com

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